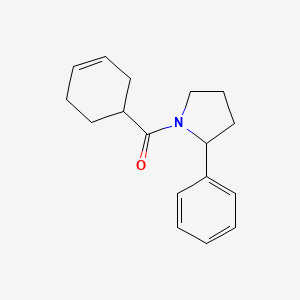
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin receptors and increasing the levels of serotonin in the brain. This leads to a range of effects such as altered mood, perception, and cognition.
Biochemical and Physiological Effects
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to altered mood and perception. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Another advantage is its use as a marker in drug testing and analysis. However, one limitation is its potential for abuse and toxicity, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders. Another direction is the study of its effects on the central nervous system and its potential as a psychoactive substance. Finally, further research is needed to fully understand the mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in various fields.
Synthesis Methods
The synthesis of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.
Scientific Research Applications
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, neurochemistry, and forensic science. In medicinal chemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders such as depression and anxiety. In neurochemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its effects on the central nervous system and its potential as a psychoactive substance. In forensic science, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its use as a marker in drug testing and analysis.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-4-5-13(11(2)8-10)14(16)15-6-7-17-12(3)9-15/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGAYDRLCTDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)



![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)